molecular formula C16H25NO4S B279046 N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide

N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide

Cat. No. B279046
M. Wt: 327.4 g/mol
InChI Key: KRQFTLDTGZUHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide (CED) is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in organic solvents. CED has been the subject of scientific research due to its potential applications in the field of medicine.

Mechanism Of Action

N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of enzymes involved in the inflammatory and cancer pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.

Advantages And Limitations For Lab Experiments

N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide is also stable under a variety of conditions, making it suitable for use in a range of experiments. However, N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide. One area of interest is the development of new synthetic methods for N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide that are more efficient and cost-effective. Another area of interest is the investigation of the potential use of N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide and its effects on different cell types.

Synthesis Methods

N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide can be synthesized by reacting 2,5-dimethoxybenzenesulfonyl chloride with cyclohexylamine and ethylamine in the presence of a base. The reaction is carried out under controlled conditions to obtain a high yield of the desired product.

Scientific Research Applications

N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide has been studied for its potential use as an anti-inflammatory drug. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide has also been investigated for its potential use in the treatment of cancer. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

Product Name

N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide

Molecular Formula

C16H25NO4S

Molecular Weight

327.4 g/mol

IUPAC Name

N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C16H25NO4S/c1-4-17(13-8-6-5-7-9-13)22(18,19)16-12-14(20-2)10-11-15(16)21-3/h10-13H,4-9H2,1-3H3

InChI Key

KRQFTLDTGZUHMW-UHFFFAOYSA-N

SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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